1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic compound known for its unique structural properties and significant potential in various scientific research fields. Its intricate chemical architecture provides a platform for diverse chemical reactions and applications, making it an interesting subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can involve multiple steps. One possible synthetic route begins with the preparation of the bicyclo[3.2.1]octane scaffold, followed by functionalization to introduce the phenylprop-2-enyl group. Reaction conditions often require precise temperature control, specific catalysts, and reagents to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production process might be streamlined for efficiency and scalability. This often involves optimizing reaction conditions such as solvent choice, temperature, and reaction time. Catalytic methods are preferred to minimize waste and reduce environmental impact. High-pressure liquid chromatography (HPLC) and other purification methods are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is capable of undergoing a variety of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to produce different oxidized derivatives.
Reduction: Reduction reactions can modify functional groups to alter the compound's properties.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the reaction type but often include functionalized derivatives of the original compound, which can have different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound's structure allows it to interact with biological molecules, making it useful in biochemical studies. Researchers use it to explore enzyme-substrate interactions and to study receptor binding affinities.
Medicine
In medicine, derivatives of this compound have shown potential in drug development. Its ability to modulate biological pathways makes it a candidate for designing new therapeutic agents targeting various diseases.
Industry
Industrial applications include its use as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for creating specialized materials and chemicals.
Wirkmechanismus
The mechanism by which 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one exerts its effects involves specific interactions with molecular targets such as enzymes and receptors. Its bicyclo[3.2.1]octane framework allows for unique binding interactions that can modulate biological pathways. The precise molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity, specificity, and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1R,5S)-3-[(E)-2-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]ethan-1-one
1-[(1R,5S)-3-[(E)-4-phenylbut-3-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butan-1-one
Highlighting Its Uniqueness
Compared to these similar compounds, 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[321]octan-8-yl]propan-1-one stands out due to its specific substitution pattern and the unique steric and electronic properties imparted by its bicyclo[321]octane framework
There you go! This covers the essentials of 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. Hope this sparks some further thought or research!
Eigenschaften
Molekularformel |
C18H24N2O |
---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+/t16-,17+ |
InChI-Schlüssel |
RKNSPEOBXHFNTD-DQCUJPBYSA-N |
Isomerische SMILES |
CCC(=O)N1[C@@H]2CC[C@H]1CN(C2)C/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.